N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine
Overview
Description
N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine is a chemical compound with the molecular formula C14H26N4 It is a derivative of ethylenediamine, featuring an ethyl group and a 1-methylpiperidin-2-ylmethyl group attached to the nitrogen atoms of ethylenediamine
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethylenediamine and 1-methylpiperidine.
Reaction Steps: The reaction involves the alkylation of ethylenediamine with 1-methylpiperidine under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of alcohols, aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction reactions typically yield amines or other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of different alkylated or acylated derivatives.
Scientific Research Applications
N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a ligand in biological studies to investigate protein interactions and enzyme activities.
Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine is similar to other ethylenediamine derivatives, such as N,N-bis(2-pyridylmethyl)ethylenediamine and N,N'-diethylethylenediamine. its unique structure, featuring the 1-methylpiperidin-2-ylmethyl group, sets it apart and provides distinct chemical and biological properties.
Comparison with Similar Compounds
N,N-bis(2-pyridylmethyl)ethylenediamine
N,N'-diethylethylenediamine
N,N'-diisopropylethylenediamine
N,N'-dimethylethylenediamine
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Properties
IUPAC Name |
N'-ethyl-N'-[(1-methylpiperidin-2-yl)methyl]ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-3-14(9-7-12)10-11-6-4-5-8-13(11)2/h11H,3-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPRKLGMTMRPDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCCN1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172933 | |
Record name | 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-2-piperidinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353972-35-6 | |
Record name | 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-2-piperidinyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-2-piperidinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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